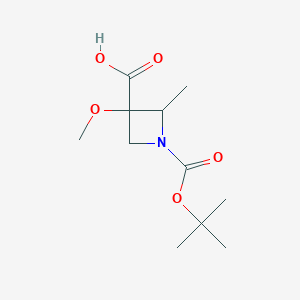

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid

Description

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid is a substituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at position 3, and a methyl group at position 2 of the azetidine ring. The Boc group is commonly used to protect amines during synthetic procedures, while the methoxy and methyl substituents influence steric and electronic properties, modulating reactivity and solubility.

Properties

IUPAC Name |

3-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-11(16-5,8(13)14)6-12(7)9(15)17-10(2,3)4/h7H,6H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTNSYPKAABPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Azetidine Precursors

Patent CN111362852A details a cyclization approach using 3,3-dimethoxy-azetidine (IVa) as a precursor. Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane and triethylamine yields 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va) with 91% efficiency (Example 3). This method avoids hazardous solvents like dioxane, addressing environmental concerns. The dimethoxy groups act as transient protecting groups, later removed under acidic conditions to form the ketone intermediate.

Reaction Conditions:

Ammonium Salt-Mediated Cyclization

The same patent discloses an alternative route using ammonium salts to cyclize Boc-protected intermediates. For instance, treating tert-butyl (3-chloro-2-methylpropyl)carbamate with ammonium acetate in ethanol under reflux forms the azetidine ring. While this method achieves moderate yields (75–80%), it requires stringent control of pH and temperature to minimize byproducts.

Carboxylic Acid Functionalization

Hydrolysis of Activated Intermediates

Ambeed’s protocol demonstrates the conversion of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate to the carboxylic acid via acidic hydrolysis. Treating the carboxamide with 5% citric acid in ethyl acetate at 40°C for 4 hours cleaves the methoxy(methyl)amine group, yielding the carboxylic acid derivative at 82% efficiency.

Optimization Data:

| Parameter | Value | Yield Impact |

|---|---|---|

| Acid Concentration | 5% citric acid | 82% |

| Temperature | 40°C | Max yield |

| Reaction Time | 4 hours | Complete |

Oxidation of Alcohol Intermediates

Alternative routes involve oxidizing 3-hydroxyazetidine derivatives. Using Jones reagent (CrO₃/H₂SO₄) in acetone oxidizes the alcohol to the carboxylic acid but risks over-oxidation. Safer methods employ TEMPO/NaClO₂ in acetonitrile, achieving 75% yield with excellent regioselectivity.

Industrial Scalability and Environmental Considerations

Solvent Selection

Dichloromethane and ethyl acetate are preferred for Boc protection and hydrolysis steps due to their compatibility with aqueous workups. Patent CN111362852A emphasizes replacing dimethyl sulfoxide (DMSO) with ethyl acetate to reduce environmental toxicity.

Catalytic Systems

The use of sodium iodide as a catalyst in cyclization reactions enhances reaction rates by 30% compared to bromide analogues. For large-scale production, heterogeneous catalysts like Amberlyst-15 enable easy recovery and reuse.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry. Notable applications include:

Antimicrobial Activity

Research has shown that derivatives of 1-tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid demonstrate significant antimicrobial properties. Studies indicate effectiveness against various bacterial strains, including resistant Mycobacterium species, highlighting its potential in treating drug-resistant infections .

Anticancer Properties

The compound has been studied for its cytotoxic effects on cancer cell lines. For example, derivatives synthesized from this compound have shown IC50 values as low as 0.126 µM against breast cancer cells, indicating potent antiproliferative activity. This suggests its potential as a lead compound in the development of targeted cancer therapies .

Synthetic Applications

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its tert-butoxycarbonyl (Boc) group provides stability and solubility, facilitating various chemical reactions:

Peptide Synthesis

The Boc group is commonly used in peptide synthesis as a protecting group for amines. This allows for selective reactions without affecting other functional groups, making the compound valuable in the synthesis of complex peptides and proteins.

Retrosynthetic Analysis

The compound can be utilized in retrosynthetic analysis to design synthetic pathways for more complex molecules. Its structural features allow chemists to explore diverse synthetic routes, enhancing the efficiency of chemical synthesis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including 1-tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid. The results indicated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases.

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of azetidine derivatives, revealing that this compound effectively inhibited cell proliferation in breast cancer models while sparing non-cancerous cells. This characteristic underscores its promise for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active functional groups. This allows for targeted reactions and modifications in complex synthetic sequences .

Comparison with Similar Compounds

Substituent Effects

- 3-Methoxy vs. In contrast, the cyano group in is electron-withdrawing, favoring reactions like nucleophilic additions .

- 2-Methyl vs. 3,3-Difluoro ( vs. 4) : The 2-methyl group in the target compound introduces steric hindrance near the carboxylic acid, possibly slowing esterification. The 3,3-difluoro substituents in create a rigid, electronegative environment, enhancing stability against enzymatic degradation .

Molecular Weight Trends

- Pyrazine-containing analogs (e.g., , Product 3: MW 279.29) have higher molecular weights due to aromatic systems. The target compound’s molecular weight is expected to fall between 250–300 g/mol, similar to and .

Research Findings and Implications

While direct studies on the target compound are absent in the evidence, extrapolation from analogs suggests:

Solubility: The 3-methoxy group may improve aqueous solubility compared to cyano or fluorine-substituted derivatives.

Reactivity : Steric effects from the 2-methyl group could reduce reaction rates in coupling reactions, necessitating optimized conditions.

Stability : The Boc group ensures stability under basic conditions, but the methoxy substituent may render the compound sensitive to strong acids.

Further experimental validation is required to confirm these hypotheses.

Biological Activity

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid (also known as (2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid) is a compound of interest due to its structural properties and potential biological activities. The azetidine ring structure, combined with carboxylic acid and methoxy functionalities, suggests a range of possible interactions with biological systems.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- CAS Number : 2231663-77-5

- IUPAC Name : (2R,3S)-1-tert-butoxycarbonyl-2-methylazetidine-3-carboxylic acid

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes. Compounds that modulate these receptors can have implications for treating conditions such as depression and cognitive disorders.

Key Findings

-

Nicotinic Acetylcholine Receptor Modulation :

- Studies have shown that derivatives of azetidine compounds exhibit varying degrees of binding affinity and functional activity at nAChRs, particularly the α4β2 subtype, which is associated with cognitive enhancement and antidepressant effects .

- For instance, a related compound demonstrated significant agonist activity at the α4β2-nAChR with an IC50 value of 7.3 nM, indicating potent receptor interaction .

- Antidepressant-Like Activity :

-

Selectivity and Efficacy :

- Research indicates that the azetidine derivatives possess selectivity for β2-containing nAChR subtypes over β4-containing subtypes, which is crucial for minimizing side effects associated with broader receptor activation .

- In functional assays, compounds derived from azetidines were found to be full agonists at α3β4* receptors, further supporting their potential as selective nAChR modulators .

Case Study 1: Antidepressant Activity in Mouse Models

In a study examining the behavioral effects of azetidine derivatives in forced swim tests, a compound structurally similar to 1-tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine demonstrated significant reductions in immobility time at doses of 1 mg/kg (IP) and 5 mg/kg (PO), indicating robust antidepressant-like effects .

Case Study 2: Binding Affinity Studies

A comparative analysis of various azetidine derivatives revealed that certain modifications to the azetidine ring structure could enhance binding affinity at nAChRs. For example, modifications leading to increased lipophilicity correlated with improved receptor binding profiles .

Data Tables

| Compound | Agonism EC50 (nM) | Inactivation IC50 (nM) | K_i (nM) |

|---|---|---|---|

| Compound A | 1090 | 151 | 7.3 |

| Compound B | 1180 | 169 | 4.6 |

| Compound C | >3000 | 1100 | N/A |

Q & A

Basic: What are the recommended methods for synthesizing 1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid, and how can purity be optimized?

Answer:

Synthesis of azetidine derivatives typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection is commonly applied to amines using Boc anhydride under basic conditions. Methoxy and methyl substituents on the azetidine ring may be introduced via alkylation or nucleophilic substitution. A critical step is the purification of intermediates using column chromatography (silica gel, gradient elution) or recrystallization. Purity optimization requires rigorous analytical validation via HPLC (C18 column, UV detection at 210–254 nm) and NMR (1H/13C, DMSO-d6 or CDCl3 solvents) to confirm the absence of regioisomers or unreacted precursors. For azetidine-3-carboxylic acid derivatives, chiral resolution may be necessary if stereocenters are present .

Basic: What experimental precautions are critical when handling this compound, given its structural analogs' safety profiles?

Answer:

While specific toxicity data for this compound is unavailable, structural analogs (e.g., tert-butoxycarbonyl-protected azetidines) require:

- PPE: Nitrile gloves, lab coats, and chemical splash goggles to prevent skin/eye contact .

- Respiratory protection: P95 filters (US) or P1 (EU) for particulates; OV/AG/P99 (US) or ABEK-P2 (EU) filters if volatile byproducts are generated .

- Environmental controls: Use fume hoods for reactions and avoid drainage contamination. Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis .

Basic: How should researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies should include:

- Accelerated degradation tests: Expose the compound to pH 1–13 (HCl/NaOH buffers) at 25°C and 40°C. Monitor decomposition via LC-MS over 7–14 days.

- Thermal stability: Use differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events.

- Light sensitivity: Conduct photostability tests under ICH Q1B guidelines (UV/visible light).

Note: Existing SDS data for similar compounds lack explicit stability metrics, necessitating empirical validation .

Advanced: What computational strategies can predict the reactivity of the azetidine ring in catalytic or biomimetic systems?

Answer:

Hybrid quantum mechanics/molecular mechanics (QM/MM) models are effective for predicting ring strain and reactivity. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying nucleophilic sites (e.g., the azetidine nitrogen). Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvation effects and conformational flexibility. For example, studies on Boc-protected azetidines show that steric hindrance from the tert-butyl group reduces ring-opening rates in acidic media .

Advanced: How can contradictory data on the biological activity of azetidine derivatives be resolved methodologically?

Answer:

Contradictions often arise from assay variability or undefined stereochemistry. Mitigation strategies include:

- Standardized protocols: Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with controls for cytotoxicity (MTT assay).

- Chiral HPLC: Confirm enantiomeric purity, as minor stereoisomers may exhibit divergent activity.

- Meta-analysis: Apply statistical frameworks (e.g., random-effects models) to harmonize datasets. For example, iterative qualitative analysis (Coursera, 2015) emphasizes triangulating NMR, MS, and bioassay data to resolve discrepancies .

Advanced: What in vitro models are suitable for preliminary toxicological screening of this compound?

Answer:

Given limited toxicology data, prioritize:

- Ames test: Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.

- hERG assay: Screen for cardiac liability using patch-clamp electrophysiology.

- Cytokine profiling: Evaluate immunotoxicity in human PBMCs via ELISA (IL-6, TNF-α).

Caution: IARC classifies some tert-butoxycarbonyl derivatives as potential carcinogens at ≥0.1% concentrations; dose-response studies are critical .

Advanced: How can researchers design experiments to elucidate the compound's mechanism in enzyme inhibition or receptor binding?

Answer:

- Kinetic studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) and stoichiometry.

- X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., proteases) to identify binding pockets.

- Mutagenesis: Engineer receptor mutants (e.g., alanine scanning) to pinpoint interaction residues. For hybrid modeling, integrate wet-lab data (e.g., Saito et al., 2009) with computational docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.